1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, ethyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine atoms and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, ethyl ester typically involves the esterification of 1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo- with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-.
Reduction: Formation of 1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, ethyl alcohol.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-
- 1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, methyl ester
- 1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, propyl ester
Uniqueness
1(2H)-Pyridineacetic acid, 3,5-dichloro-2-oxo-, ethyl ester is unique due to its specific ester functional group, which can influence its reactivity and interactions compared to other similar compounds
Eigenschaften
CAS-Nummer |
25177-50-8 |
---|---|
Molekularformel |
C9H9Cl2NO3 |
Molekulargewicht |
250.08 g/mol |
IUPAC-Name |
ethyl 2-(3,5-dichloro-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C9H9Cl2NO3/c1-2-15-8(13)5-12-4-6(10)3-7(11)9(12)14/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
KUCKYONRKRINMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C=C(C=C(C1=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.